molecular formula C7H13B B1584704 1-Bromo-4-methylcyclohexane CAS No. 6294-40-2

1-Bromo-4-methylcyclohexane

Cat. No.: B1584704
CAS No.: 6294-40-2
M. Wt: 177.08 g/mol
InChI Key: RLOHLPHAOHGRNM-UHFFFAOYSA-N
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Description

1-Bromo-4-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Br. It is a derivative of cyclohexane, where a bromine atom is substituted at the first position and a methyl group at the fourth position.

Safety and Hazards

When handling 1-Bromo-4-methylcyclohexane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylcyclohexane can be synthesized through the bromination of 4-methylcyclohexanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 4-Methylcyclohexanol, 4-Methylcyclohexyl methyl ether.

    Elimination: 4-Methylcyclohexene.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylcyclohexane in chemical reactions typically involves the formation of a transition state where the bromine atom is either substituted or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the release of the bromine atom .

Comparison with Similar Compounds

    1-Bromo-3-methylcyclohexane: Similar structure but with the bromine and methyl groups at different positions.

    4-Bromo-1-methylcyclohexane: Similar structure but with the bromine and methyl groups at different positions.

    1-Chloro-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-4-methylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The presence of both a bromine atom and a methyl group on the cyclohexane ring provides distinct steric and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

1-bromo-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOHLPHAOHGRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064207
Record name Cyclohexane, 1-bromo-4-methyl-
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-40-2
Record name 1-Bromo-4-methylcyclohexane
Source CAS Common Chemistry
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name p-Methylcyclohexyl bromide
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name 1-bromo-4-methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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